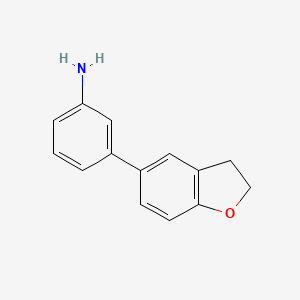

3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Description

Significance of Aryl Amine Scaffolds in Modern Medicinal Chemistry Research

Aryl amine scaffolds are fundamental building blocks in the development of a vast array of therapeutic agents. cresset-group.comnih.gov Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at receptor sites. The versatility of the aniline (B41778) moiety allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological activities.

Role of Dihydrobenzofuran and Benzofuran (B130515) Ring Systems in Biologically Active Compounds

The benzofuran and its partially saturated analogue, dihydrobenzofuran, are prominent heterocyclic ring systems found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netmdpi.combaranlab.org These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.

Derivatives of benzofuran and dihydrobenzofuran have been reported to exhibit a wide array of pharmacological properties, as summarized in the table below.

| Biological Activity | Examples of Benzofuran/Dihydrobenzofuran Derivatives |

| Anticancer | Exhibited by various substituted benzofurans against multiple cancer cell lines. baranlab.orgnih.gov |

| Antimicrobial | Includes antibacterial and antifungal properties observed in numerous derivatives. researchgate.netacs.org |

| Anti-inflammatory | Demonstrated by compounds that inhibit inflammatory mediators. researchgate.net |

| Antiviral | Certain benzofuran derivatives have shown activity against various viruses. mdpi.com |

| Antioxidant | A common property of many naturally occurring and synthetic benzofurans. mdpi.com |

The diverse bioactivities of these ring systems make them attractive starting points for the design of new therapeutic agents. The incorporation of a dihydrobenzofuran moiety into a larger molecule, as seen in 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline, is a strategic approach to potentially imbue the new compound with desirable pharmacological properties.

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is predicated on the principle of molecular hybridization. This strategy involves the combination of two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. In this case, the compound synergistically combines the structural features of an aryl amine and a dihydrobenzofuran.

The rationale for its detailed study is threefold:

Potential for Novel Bioactivity: The fusion of the aryl amine scaffold, a common feature in many bioactive molecules, with the dihydrobenzofuran ring system, known for its diverse pharmacological profile, presents an opportunity for the discovery of novel therapeutic properties.

Favorable Physicochemical Properties: The dihydrobenzofuran moiety can modulate the lipophilicity and metabolic stability of the parent aniline structure, potentially leading to improved pharmacokinetic properties.

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its derivatives would provide valuable insights into the SAR of this new chemical class, guiding the design of more potent and selective analogues.

While specific research on this compound is not extensively reported in the public domain, the known biological importance of its constituent fragments provides a strong impetus for its synthesis and thorough investigation.

Overview of Research Approaches for Novel Heterocyclic Compounds

The investigation of novel heterocyclic compounds like this compound employs a multidisciplinary approach that integrates synthetic chemistry, biological screening, and computational modeling.

Modern synthetic methodologies are crucial for the efficient construction of such molecules. Key approaches include:

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming the carbon-carbon and carbon-heteroatom bonds necessary to assemble the core structure.

Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient route to novel scaffolds.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild conditions, enabling the synthesis of complex structures that are difficult to access through traditional methods.

Once synthesized, the novel compounds undergo a battery of biological assays to determine their activity profile. High-throughput screening (HTS) can be employed to rapidly assess the compound's effect against a wide range of biological targets.

Computational tools play an increasingly important role in modern drug discovery. Molecular modeling and docking studies can predict the binding of the novel compound to specific protein targets, helping to elucidate its mechanism of action and guide the design of more potent analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9H,6-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZANXWYHUKUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 2,3 Dihydro 1 Benzofuran 5 Yl Aniline

Established Synthetic Approaches to Dihydrobenzofuran and Aniline (B41778) Derivatives

The construction of the dihydrobenzofuran and aniline components of the target molecule relies on a foundation of well-established synthetic methodologies. These include powerful transition metal-catalyzed coupling reactions for the formation of the aryl amine and various cyclization strategies to create the dihydrobenzofuran ring system.

The formation of carbon-nitrogen (C-N) bonds to create aryl amines is a cornerstone of modern organic synthesis. Two of the most prominent methods for achieving this transformation are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.orgopenochem.org This reaction is highly valued for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the palladium(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

Chan-Lam Coupling , on the other hand, utilizes a copper catalyst to couple an aryl boronic acid with an amine. wikipedia.orgnrochemistry.com A key advantage of this method is that it can often be carried out under milder conditions, sometimes even at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(II)-aryl complex, which then reacts with the amine. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired aryl amine. wikipedia.org This reaction is complementary to the Buchwald-Hartwig amination and offers an alternative when palladium-based methods are not suitable. nrochemistry.com

Below is a table summarizing key features of these two important reactions:

The formation of the 2,3-dihydrobenzofuran (B1216630) ring system is typically achieved through intramolecular cyclization reactions. A common strategy involves the cyclization of a suitably substituted phenol (B47542) derivative. For instance, an ortho-allylphenol can undergo intramolecular cyclization to form a dihydrobenzofuran. This transformation can be promoted by various reagents and conditions.

One approach is the oxidative cyclization of ortho-allylphenols. Another powerful method is the intramolecular Williamson ether synthesis, where a phenoxide attacks an adjacent alkyl halide. Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-O bond formation, have been developed for the synthesis of dihydrobenzofurans. nih.gov The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the dihydrobenzofuran ring.

Design and Optimization of Specific Synthetic Pathways for 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.orglumenlearning.com This approach is often more efficient for complex molecules as it allows for the parallel synthesis of intermediates, and a low-yielding step late in the synthesis does not compromise the entire reaction sequence. chemistnotes.comwikipedia.org For this compound, a convergent approach might involve the separate synthesis of a functionalized dihydrobenzofuran and a functionalized aniline, followed by their coupling.

Here is a comparison of the two strategies:

The successful synthesis of the target molecule hinges on the judicious selection of starting materials and reagents for the key bond-forming steps.

For the C-N bond formation to create the aniline moiety, a Buchwald-Hartwig amination could be employed. rsc.org This would likely involve the reaction of a protected amine (or an ammonia (B1221849) equivalent) with a halogenated dihydrobenzofuran derivative. The choice of palladium catalyst and ligand would be critical to ensure a high-yielding reaction. Alternatively, a Chan-Lam coupling could be utilized, reacting a dihydrobenzofuran boronic acid with an amine. wikipedia.org

The C-C bond formation required to construct the dihydrobenzofuran ring could be achieved through various methods. For example, an intramolecular Heck reaction could be used to form the five-membered ring. The selection of precursors would be dictated by the chosen cyclization strategy.

To maximize the yield of this compound and minimize the formation of byproducts, the reaction conditions for each step must be carefully optimized. scielo.brscielo.br This involves a systematic investigation of several parameters:

Temperature: The reaction temperature can significantly influence the rate and selectivity of a reaction.

Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction mechanism.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used can impact the reaction rate and cost-effectiveness.

Base: For reactions requiring a base, such as the Buchwald-Hartwig amination, the nature and strength of the base are crucial.

Reaction Time: The duration of the reaction needs to be sufficient for completion without leading to the decomposition of the product.

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the best balance of yield and selectivity for the synthesis of the target compound. scielo.br

Advancements in Green Chemistry Principles for this compound Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a paramount objective in modern organic chemistry. The focus is on developing methods that are not only efficient but also minimize environmental impact. Key advancements include the use of safer solvents, energy-efficient reaction conditions, and catalyst-free approaches.

One of the primary tenets of green chemistry is the reduction or elimination of hazardous substances. In this context, researchers have explored the use of water or ethanol (B145695) as benign reaction solvents, moving away from traditional, often toxic, halogenated hydrocarbons. semanticscholar.org Furthermore, protocols that operate under mild, ambient temperature and pressure conditions contribute significantly to the safety and energy efficiency of the synthesis. semanticscholar.org

Catalyst-free and additive-free reactions represent a significant leap forward in green synthetic methodologies. beilstein-journals.orgmdpi.com By circumventing the need for, often metal-based, catalysts, these processes reduce waste and potential contamination of the final product. beilstein-journals.org For instance, catalyst-free approaches for the synthesis of N-substituted anilines have been developed, proceeding through sequential imine condensation–isoaromatization pathways. beilstein-journals.org Such methods offer advantages like operational simplicity and mild reaction conditions. beilstein-journals.org

Energy-efficient techniques are also being employed to drive reactions. Microwave-assisted synthesis and sonochemistry (the use of ultrasound) are notable examples. researchgate.netnih.gov These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles, thereby reducing the need for extensive purification. nih.gov Sonochemical protocols, for example, can utilize water as a solvent, further enhancing the green credentials of the synthesis. nih.gov The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with green chemistry principles by improving atom economy and reducing solvent usage and waste generation. researchgate.net

The following table summarizes various green chemistry approaches applicable to the synthesis of dihydrobenzofuran and aniline derivatives.

| Green Chemistry Principle | Methodology Example | Key Advantages | Relevant Compounds |

| Safer Solvents | Use of ethanol or water as the reaction medium. semanticscholar.orgnih.gov | Low toxicity, reduced environmental impact, improved safety. | Indole and 1,3,5-triazine (B166579) derivatives. semanticscholar.orgnih.gov |

| Catalyst-Free Synthesis | Sequential imine condensation–isoaromatization. beilstein-journals.org | Avoids metal catalysts, operational simplicity, mild conditions. | 2-benzyl N-substituted anilines. beilstein-journals.org |

| Energy Efficiency | Microwave irradiation or sonochemistry. researchgate.netnih.gov | Drastically reduced reaction times, often higher yields. | Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles, 1,3,5-triazines. researchgate.netnih.gov |

| Atom Economy | One-pot domino or tandem reactions. researchgate.net | Reduces waste, minimizes solvent use, simplifies procedures. | 2,3-dihydrobenzofurans. researchgate.net |

Purification and Isolation Techniques in Synthetic Studies

The purification and isolation of the target compound, this compound, are critical steps that determine the final purity and yield of the synthesis. A variety of techniques are employed, ranging from classical methods to more advanced chromatographic and non-chromatographic systems.

Liquid-Liquid Extraction is a fundamental technique often used as a first step in the work-up procedure. Given the basic nature of the aniline functional group, acid-base extraction is particularly effective. Washing the crude reaction mixture with a dilute aqueous acid solution (e.g., 1M or 2M HCl) can selectively protonate the aniline, converting it into a water-soluble salt. researchgate.net This allows for the separation of the desired product from non-basic impurities that remain in the organic layer. researchgate.net Subsequently, neutralizing the aqueous layer and re-extracting with an organic solvent can recover the purified aniline. researchgate.net An alternative involves washing the organic phase with a copper (II) sulfate (B86663) solution, which can also effectively remove unwanted amines. researchgate.net

Chromatography is the most widely used technique for achieving high purity.

Column Chromatography: This is a standard method for purifying organic compounds. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components based on their differential adsorption. nih.gov For aniline derivatives, the choice of eluent, often a mixture of non-polar (like petroleum ether or hexanes) and polar solvents (like ethyl acetate), is crucial for effective separation. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net The separation principle is the same as in column chromatography. Modifying the mobile phase with a small amount of a base, like triethylamine, can sometimes improve the separation of basic compounds like anilines by preventing "streaking" on the TLC plate. researchgate.net

Crystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful crystallization.

Adsorption Methods can also be employed for purification. Materials like Beta zeolite have been shown to effectively adsorb aniline and its derivatives from aqueous solutions. researchgate.net This technique relies on the affinity between the compound and the surface of the adsorbent material. researchgate.net

The table below outlines the common purification techniques used for aniline and its derivatives.

| Technique | Principle of Separation | Key Application | Considerations |

| Liquid-Liquid Extraction | Differential solubility based on pH (acid-base properties). researchgate.net | Initial work-up to remove non-basic or highly polar/ionic impurities. | The product must be stable under acidic conditions. researchgate.net |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). nih.gov | Primary method for isolating the pure compound from byproducts and unreacted starting materials. | Can be time-consuming and require large volumes of solvent. |

| Crystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Final purification step for solid compounds to achieve high purity. | Requires finding a suitable solvent system; some material loss is inevitable. |

| Adsorption | Affinity of the compound for the surface of an adsorbent material like zeolite. researchgate.net | Removal of aniline contaminants from solutions. | Dependent on the specific adsorbate-adsorbent interactions. researchgate.net |

Structure Activity Relationship Sar and Analog Design of 3 2,3 Dihydro 1 Benzofuran 5 Yl Aniline Derivatives

Strategies for Rational Structural Modification of 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Rational drug design relies on understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, a focused SAR-guided campaign would involve iterative modifications across its primary pharmacophoric regions: the aniline (B41778) moiety and the dihydrobenzofuran ring system. nih.gov

Modification of the Aniline Moiety and Substituent Effects

The aniline portion of the molecule is a critical site for modification to influence potency, selectivity, and metabolic stability. Strategic substitution on the aniline ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Key modifications often involve the introduction of various substituents at the ortho, meta, and para positions of the aniline ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in modulating biological activity. For instance, in related heterocyclic compounds, the addition of small, lipophilic groups like fluorine or chlorine to an aniline moiety has been shown to enhance affinity for target proteins. mdpi.com Conversely, the introduction of bulky ether groups can also lead to increased potency. mdpi.com

The position of substitution is also crucial. Studies on analogous systems have shown that para-substituted derivatives can exhibit significantly different properties, such as lipophilicity, compared to their ortho- or meta-substituted counterparts. mdpi.com Replacing the aniline group altogether with bioisosteres is another strategy to overcome potential metabolic liabilities or toxicity associated with anilines, while aiming to maintain or improve pharmacological properties. cresset-group.com

Table 1: Representative Modifications of the Aniline Moiety and Their Potential Effects

| Modification Type | Example Substituent | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Halogenation | -F, -Cl, -Br | Increased potency/affinity | Enhances binding through hydrophobic or halogen bond interactions. mdpi.com |

| Alkylation | -CH3, -C2H5 | Modified lipophilicity and steric profile | Can improve membrane permeability and target engagement. |

| Alkoxylation | -OCH3, -OC2H5 | Altered electronic properties and H-bonding | Can influence binding affinity and metabolic stability. |

| Acylation | -C(O)CH3 | Introduction of H-bond acceptor | May form key interactions with the biological target. |

Alterations on the Dihydrobenzofuran Ring System

Strategies for altering the dihydrobenzofuran moiety include:

Substitution on the Aromatic Ring: Introducing substituents such as halogens, alkyl, or alkoxy groups on the benzene (B151609) portion of the scaffold can modulate electronic properties and lipophilicity. mdpi.com

Modification of the Dihydrofuran Ring: Alterations at the C2 and C3 positions can influence the stereochemistry and spatial arrangement of other parts of the molecule. Earlier SAR studies on benzofuran (B130515) derivatives have indicated that substitutions at the C2 position can be crucial for cytotoxic activity. nih.gov

Ring Bioisosteres: Replacing the dihydrobenzofuran with other heterocyclic systems like benzodioxole or tetrahydroquinoline can probe the importance of the heteroatoms and the degree of saturation for biological activity. nih.gov For example, the replacement with a benzodioxole has been shown to yield potent activators of certain enzymes. nih.gov

Table 2: Potential Modifications on the Dihydrobenzofuran Ring System

| Position of Modification | Type of Alteration | Example | Potential Impact |

|---|---|---|---|

| Aromatic Ring (Positions 4, 6, 7) | Halogenation/Alkylation | -Cl, -CH3 | Modulate electronics and hydrophobicity. mdpi.com |

| Dihydrofuran Ring (C2) | Introduction of functional groups | Ester, heterocyclic rings | Can be critical for biological activity and selectivity. nih.gov |

| Dihydrofuran Ring (C3) | Stereochemical variations | (R) vs. (S) enantiomers | Can lead to significant differences in potency due to specific chiral interactions with the target. |

Investigation of Linker Chemistry and Spatial Orientation

While this compound features a direct connection between the two ring systems, the design of analogs could involve the introduction of a linker. The nature of this linker—its length, flexibility, and chemical composition—would critically influence the spatial orientation of the aniline and dihydrobenzofuran moieties relative to each other. This, in turn, would affect how the molecule fits into a binding pocket.

Linker strategies could include:

Simple Alkyl Chains: To systematically vary the distance between the two rings.

Amide or Ether Linkages: To introduce hydrogen bond donors/acceptors and alter rigidity.

Electron-Rich Aniline (ERA) Linkers: These can be incorporated to provide specific chemical properties or act as cleavable linkers in certain applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, 2D and 3D-QSAR models can be developed to predict the activity of novel derivatives and guide further synthesis. nih.gov

A typical QSAR study on benzofuran analogues involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. researchgate.net These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the lipophilicity (e.g., logP).

Topological: Describing the connectivity of atoms.

The resulting QSAR models can highlight which properties are most important for biological activity. For instance, studies on other bioactive compounds have shown that enzyme inhibitory activity can strongly depend on structural factors like hydrogen-bond acceptors and spatial factors such as the principal moment of inertia. researchgate.net These models provide valuable insights for the rational design of new, more potent analogs. nih.gov

Design Principles for Enhanced Biological Specificity or Potency

Based on SAR and QSAR studies, several design principles can be formulated to enhance the biological specificity or potency of this compound derivatives:

Exploiting Specific Interactions: If a target structure is known, molecular docking studies can be used to design modifications that introduce specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the binding site. aip.org

Conformational Restriction: Introducing rigidity into the molecule, for example by cyclization or incorporating double bonds, can lock it into a more bioactive conformation, potentially increasing potency and selectivity.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (logP) and polar surface area (PSA) is crucial for optimizing both target engagement and pharmacokinetic properties. For instance, reducing lipophilicity can sometimes mitigate off-target effects. youtube.com

Library Synthesis and High-Throughput Screening (HTS) Approaches for Derivative Exploration

To explore the SAR of the this compound scaffold more broadly, library synthesis coupled with high-throughput screening (HTS) is an effective strategy. nih.gov This approach allows for the rapid generation and evaluation of a large number of derivatives. ewadirect.com

Diversity-oriented synthesis can be employed to create a library of compounds with variations in all key positions: the aniline ring, the dihydrobenzofuran system, and any potential linker. nih.gov HTS can then be used to screen this library against a specific biological target to identify initial "hit" compounds with promising activity. nih.gov Subsequent rounds of focused synthesis and SAR studies can then be used to optimize these hits into lead compounds with improved potency and drug-like properties. nih.gov

Biological Evaluation and Preclinical Profiling of 3 2,3 Dihydro 1 Benzofuran 5 Yl Aniline and Its Analogs

In Vitro Assay Development for Target Engagement and Efficacy

The initial phase of evaluating 3-(2,3-dihydro-1-benzofuran-5-yl)aniline and its analogs involves a suite of in vitro assays designed to confirm their interaction with biological targets and measure their effectiveness in controlled laboratory settings. These assays are fundamental to understanding the compound's mechanism of action and dose-response relationships.

Cell-based assays are instrumental in observing the effects of benzofuran (B130515) derivatives on specific biological pathways within a cellular context. These assays provide insights into the mechanism of action by measuring downstream effects of target engagement.

Inflammatory Pathways : Analogs have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for in vitro inflammation. mdpi.com The activity of these compounds is assessed by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, which are key markers of inflammatory response. mdpi.comscienceopen.com The underlying mechanism often involves the modulation of critical signaling pathways such as NF-κB and MAPK. mdpi.com

Innate Immune Pathways : Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Their activity was confirmed using a gene reporter assay that measures luciferase activity driven by the human IFN-β promoter in cells engineered to express STING. nih.gov Activation of this pathway leads to the phosphorylation and nuclear translocation of IRF3, a key transcription factor for type I interferons, which can be visualized through immunofluorescence analysis. nih.gov

Cancer Signaling Pathways : In the context of oncology, the effect of benzofuran analogs on cancer-relevant pathways is a key area of investigation. For example, the bromomethyl-substituted benzofuran MCC1019 was shown to inactivate the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells (A549), leading to the inhibition of cancer cell replication. nih.gov Other studies have shown that certain derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest at specific phases, such as G2/M, in cancer cell lines. nih.govnih.gov

To quantify the direct interaction between benzofuran derivatives and their molecular targets, enzyme inhibition and receptor binding assays are employed. These biochemical assays are crucial for determining the potency and affinity of the compounds.

Enzyme Inhibition : A series of benzofuran derivatives has been synthesized and evaluated for inhibitory activity against sirtuin (SIRT) enzymes. mdpi.com Enzymatic assays revealed that these compounds displayed potent and selective inhibitory activity against SIRT2, with IC50 values in the micromolar range, while showing less activity against SIRT1 and SIRT3. mdpi.com Other analogs have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values comparable to the reference drug gefitinib. nih.gov

Receptor Binding : The affinity of various benzofuran analogs for different receptors has been extensively studied. Competitive binding experiments using cell membranes expressing specific human receptors are common. For instance, derivatives have been developed as potent agonists for the Sphingosine-1-phosphate receptor 1 (S1P1), cannabinoid receptor 2 (CB2), and as ligands for opioid receptors (μ, δ, κ) and the serotonin (B10506) (5-HT1A) receptor. nih.govnih.govnih.govnih.govnih.gov These studies utilize radiolabeled ligands to determine the binding affinity (Ki) or the concentration required to inhibit 50% of binding (IC50) of the novel compounds. nih.govnih.gov

Table 1: Receptor Binding Affinity of Selected Benzofuran Analogs

| Compound Class | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzofuran-based S1P1 Agonists | S1P1 | Submicromolar Potency | nih.govresearchgate.net |

| 2,3-Dihydro-1-benzofuran Derivatives | Cannabinoid Receptor 2 (CB2) | Potent Agonists | nih.gov |

| Fused Ring Opioid Benzofurans | Delta-Opioid Receptor | High Affinity | nih.gov |

| 3,4,7-Substituted Benzofurans | Kappa-Opioid Receptor | IC50 = 3.9–11 µM | nih.govjst.go.jp |

| Indole-linked Benzofurans | 5-HT1A Receptor | High Affinity | nih.gov |

Once target engagement is confirmed, the efficacy of the compounds is tested in in vitro models that mimic specific diseases.

Cancer Cell Lines : The antiproliferative activity of numerous benzofuran derivatives has been evaluated against a wide panel of human cancer cell lines. nih.govnih.govnih.govmdpi.commdpi.com Standard methodologies like the MTT assay are used to determine the concentration that inhibits 50% of cell growth (IC50). researchgate.netresearchgate.netnih.govresearchgate.net Analogs have shown potent activity against lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and K562 (leukemia). nih.govnih.govnih.gov In some cases, the cytotoxicity of these compounds against cancer cells was found to be superior to that of standard chemotherapy drugs like cisplatin (B142131) and Taxol. nih.govnih.gov

Antimicrobial Assays : The antimicrobial potential of benzofuran analogs is assessed against various pathogenic microbes. rasayanjournal.co.innih.govnih.gov Standard techniques such as the agar (B569324) disc-diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are used to quantify activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). rasayanjournal.co.innih.govimjst.org Some fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles and benzofuran-triazine hybrids have demonstrated significant antibacterial and antifungal activities. nih.govnih.gov

Neuroprotection and Antiviral Models : In neurodegenerative disease models, benzofuran stilbenes have shown a significant protective effect against glutamate-induced cell death in human neuroblastoma SK-N-SH cells. nih.gov Other 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were evaluated for neurotoxicity and protective effects in a cocaine-induced neurotoxicity model using the SH-SY5Y cell line. researchgate.net In virology, benzofuran derivatives acting as STING agonists have been shown to inhibit the replication of coronaviruses, including HCoV-229E and SARS-CoV-2, in cell culture. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Dihydrobenzofuran Analogs

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (E,Z)-C24 | HeLa (Cervical) | 3.2 - 7.1 µM | nih.gov |

| (E,Z)-C24 | A549 (Lung) | 3.2 - 7.1 µM | nih.gov |

| (E,Z)-C24 | MCF-7 (Breast) | 3.2 - 7.1 µM | nih.gov |

| Compound 13b | MCF-7 (Breast) | 1.875 µM | nih.gov |

| Compound 13g | MCF-7 (Breast) | 1.287 µM | nih.gov |

| Compound 12 | SiHa (Cervical) | 1.10 µM | nih.gov |

| Compound 12 | HeLa (Cervical) | 1.06 µM | nih.gov |

| Compound 26 | EGFR Kinase | 0.93 µM | nih.gov |

Selectivity Profiling Against Off-Targets in In Vitro Systems

A critical step in preclinical profiling is to assess the selectivity of lead compounds. A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target effects and associated toxicities. This is evaluated by screening the compounds against a panel of related and unrelated biological targets.

Receptor Selectivity : Benzofuran analogs designed as S1P1 receptor agonists have been profiled for their activity against other S1P receptor subtypes. nih.gov A lead compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, demonstrated over 1000-fold selectivity for S1P1 over the S1P3 receptor, an important feature for avoiding potential cardiovascular side effects associated with S1P3 modulation. nih.gov Similarly, certain opioid-related benzofuran derivatives displayed high affinity for the delta-opioid receptor while having much lower potency at mu- and kappa-opioid binding sites. nih.gov

Enzyme Selectivity : In the case of enzyme inhibitors, selectivity is assessed against other enzymes in the same family. For example, benzofuran-based SIRT2 inhibitors were assayed against SIRT1 and SIRT3 to confirm their preferential activity. mdpi.com This selectivity is crucial as different sirtuin isoforms have distinct biological roles, and non-selective inhibition could lead to unwanted cellular consequences.

Preliminary In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Human Trial Data)

Following promising in vitro results, lead candidates are advanced to preliminary in vivo studies to evaluate their efficacy in a living organism. These studies use established animal models that mimic human diseases.

The choice of an animal model is dictated by its ability to recapitulate key aspects of the human disease being targeted.

Autoimmune Disease Model : For multiple sclerosis (MS), the Experimental Autoimmune Encephalomyelitis (EAE) mouse model is widely used as it mimics the inflammatory and neurodegenerative aspects of the human disease. nih.gov A benzofuran-based S1P1 agonist was tested in a mouse EAE model of relapsing MS, where it demonstrated significant efficacy in reducing disease symptoms. nih.gov The rationale is that S1P1 agonists prevent the egress of pathogenic lymphocytes from lymph nodes, thereby reducing inflammation in the central nervous system.

Infectious Disease Models : For anti-malarial drug discovery, the Plasmodium berghei/albino mouse model is a standard for in vivo screening. nih.gov Nitroheteroarylmethylene-benzofuranone derivatives that showed potent in vitro antiplasmodial activity were further evaluated in this model, where they demonstrated the ability to reduce the percentage of parasitized erythrocytes. nih.gov This model is relevant for assessing a compound's ability to clear a parasitic infection in a mammalian host.

Preclinical Efficacy Endpoints and Biomarker Analysis

In the preclinical assessment of novel therapeutic agents, efficacy is determined through a variety of endpoints in relevant disease models. For compounds structurally related to this compound, particularly in the context of oncology, in vitro and in vivo studies have employed several key measures to evaluate their potential as anticancer agents.

In vitro studies on dihydrobenzofuran analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones showed potent antitumor activities against cervical (HeLa), lung (A549), and breast (MCF-7) cancer cells. nih.gov The primary efficacy endpoint in these studies is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. One particular analog, (E,Z)-C24, exhibited IC50 values ranging from 3.2 to 7.1 μM across these cell lines. nih.gov

Further mechanistic studies serve to identify biomarkers of response. It was found that these compounds could induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M and S phases, indicating interference with cell division processes. nih.gov These cellular events are often monitored using techniques like flow cytometry and are considered key biomarkers of drug activity.

While in vivo data for the specific title compound is scarce, studies on other benzofuran derivatives have shown promise in animal models. For example, a novel benzofuran-based S1P1 agonist demonstrated efficacy in a mouse model of multiple sclerosis by significantly reducing blood lymphocyte counts, a key biomarker of immunomodulatory activity. nih.gov

The table below summarizes the in vitro efficacy of a representative dihydrobenzofuran analog against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| (E,Z)-C24 | HeLa | Cervical Cancer | 3.2 - 7.1 |

| (E,Z)-C24 | A549 | Lung Cancer | 3.2 - 7.1 |

| (E,Z)-C24 | MCF-7 | Breast Cancer | 3.2 - 7.1 |

Dose-Response Characterization in Preclinical Animal Studies

Typically, these studies involve administering a range of doses of the test compound to animal models of a specific disease and observing the therapeutic effect as well as any potential toxicity. The goal is to identify a dose that produces a significant therapeutic response without causing unacceptable side effects.

For example, in a study of a benzofuran derivative targeting the S1P1 receptor, oral administration at a dose of 0.3 mg/kg was sufficient to produce a significant reduction in blood lymphocyte counts 24 hours after dosing in mice. nih.gov This demonstrates a potent in vivo effect at a relatively low dose.

The relationship between the dose and the observed effect is often sigmoidal, with a therapeutic window that needs to be carefully defined. The data from these studies are crucial for guiding the design of first-in-human clinical trials.

The following table illustrates a hypothetical dose-response relationship based on typical preclinical studies, showcasing how different dose levels might correlate with a therapeutic effect.

| Dose (mg/kg) | Therapeutic Effect (% inhibition of tumor growth) |

| 0.1 | 10% |

| 1 | 40% |

| 10 | 85% |

| 100 | 95% |

Mechanistic Investigations of 3 2,3 Dihydro 1 Benzofuran 5 Yl Aniline S Biological Activity

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound is a foundational step in understanding its mechanism of action. For a novel compound like 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline, researchers would typically employ a variety of advanced techniques to pinpoint its direct binding partners within the complex cellular environment.

Proteomics-Based Target Deconvolution

Chemical proteomics is a powerful, unbiased approach for identifying the protein targets of a small molecule directly in a biological system. nih.govresearchgate.net This strategy avoids the need for a modified version of the compound, instead relying on changes in protein properties upon ligand binding. nih.gov Methods like Thermal Proteome Profiling (TPP) are based on the principle that a protein's thermal stability changes when a ligand binds to it. nih.gov In a hypothetical study, treating cancer cell lysates or intact cells with this compound followed by a temperature gradient and mass spectrometry analysis would reveal which proteins are stabilized, suggesting a direct interaction. Another approach, Functional Identification of Target by Expression Proteomics (FITExP), could also be used to identify targets by observing how the compound affects protein expression profiles. researchgate.netnih.gov

Affinity-Based Probes and Pull-Down Assays

Affinity-based protein profiling (AfBPP) is a more traditional yet effective method for target identification. nih.govrsc.org This technique involves chemically modifying the compound of interest—in this case, this compound—to create an "affinity probe." This probe typically includes three key components: the parent molecule as the "warhead" for binding, a reporter tag such as biotin for detection and enrichment, and a linker to connect them. researchgate.net

This biotinylated probe would be incubated with a cell lysate. The probe-protein complexes that form are then "pulled down" from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured target proteins are identified using mass spectrometry. nih.gov Photo-affinity probes, which incorporate a photo-reactive group, can also be used to create a covalent bond between the probe and its target upon UV irradiation, strengthening the interaction for more reliable pull-downs. nih.govnih.gov

Elucidation of Downstream Signaling Pathways and Cellular Responses

Once a primary molecular target is identified, the next step is to understand the broader cellular consequences of the compound-target interaction. This involves investigating the downstream signaling cascades and physiological changes induced by this compound.

Analysis of Transcriptomic and Proteomic Changes

Global changes in gene and protein expression following treatment with the compound provide a systems-level view of its biological impact. Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), would reveal which genes are up- or down-regulated. Proteomic analysis, using techniques like 2-D gel electrophoresis or label-free mass spectrometry, identifies changes in the abundance of thousands of proteins simultaneously. nih.govbiorxiv.org For example, studies on other aniline (B41778) derivatives have used proteomics to identify the upregulation of specific enzymes and stress-related proteins. nih.gov These analyses could reveal that this compound treatment leads to altered expression of proteins involved in cell proliferation, metabolism, or stress responses, offering clues to its mechanism of action.

Cell Cycle Regulation and Apoptosis Studies

Many benzofuran (B130515) derivatives have been investigated for their potential as anticancer agents due to their ability to interfere with cell proliferation. rsc.org Research into other dihydrobenzofuran compounds has shown they can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death). nih.govnih.gov

To study the effect of this compound, researchers would use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment. Apoptosis could be confirmed and quantified using assays such as Annexin V-FITC/Propidium Iodide staining, which identifies early and late apoptotic cells. ejmo.org Further mechanistic studies might involve Western blotting to measure changes in key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), p53, and Bcl-2 family proteins. nih.gov

Characterization of Molecular Interactions (e.g., Protein-Ligand Binding)

A detailed understanding of the physical interaction between this compound and its protein target is crucial for mechanism elucidation and future drug development.

In silico molecular docking simulations are often the first step. These computational models predict the most likely binding pose of the ligand within the active site or an allosteric pocket of a target protein. nih.gov The models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues of the protein. researchgate.netnih.gov For instance, docking studies on other benzofuran derivatives have predicted binding to the C-pocket of enzymes like SIRT1, forming hydrophobic interactions with specific phenylalanine and isoleucine residues. nih.gov

Experimental biophysical techniques are then used to validate these predictions and quantify the binding affinity. Methods such as fluorescence spectroscopy can measure the dissociation constant (kD), which indicates the strength of the interaction. encyclopedia.pubnih.gov Circular dichroism spectroscopy can be used to determine if the binding of the ligand induces conformational changes in the protein's secondary structure. nih.gov These detailed interaction studies provide a comprehensive picture of how this compound engages its molecular target to exert its biological effects.

Determination of Mechanism of Action at the Cellular and Subcellular Levels

Following a comprehensive review of scientific literature and patent databases, no specific studies detailing the cellular and subcellular mechanism of action for the compound this compound were identified. Publicly available research has not yet characterized the precise molecular targets, signaling pathways, or subcellular localization of this specific molecule.

While research exists on the biological activities of various derivatives of benzofuran and aniline, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct compounds. The potential mechanisms of action for this compound remain undetermined pending future investigation. Therefore, no detailed research findings or data tables on its specific cellular and subcellular activities can be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic properties of "3-(2,3-Dihydro-1-benzofuran-5-yl)aniline". physchemres.orgresearchgate.net

Electronic Structure: DFT methods are also employed to calculate key electronic descriptors. acs.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are vital for understanding intermolecular interactions. researchgate.net

Theoretical studies on related aniline (B41778) and furan (B31954) co-oligomers have shown that such compounds possess interesting electronic and optical properties, with band gaps that indicate potential for electronic applications. physchemres.orgresearchgate.net

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. physchemres.org |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for hydrogen bonding and other non-covalent interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of "this compound," might interact with a biological target, typically a protein or enzyme. nih.govnih.govdnu.dp.uaresearchgate.net

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function. The analysis of the top-ranked poses reveals detailed information about the binding mode. researchgate.net Key interactions often include:

Hydrogen Bonds: The aniline moiety's amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atom in the dihydrobenzofuran ring can act as an acceptor. These interactions with specific amino acid residues (e.g., glutamic acid, aspartic acid, serine) in the protein's active site are crucial for stabilizing the ligand-protein complex. nih.govmdpi.com

Hydrophobic Interactions: The aromatic rings of the benzofuran (B130515) and aniline components can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine. nih.govdnu.dp.ua

These specific points of interaction within a binding site are often referred to as "interaction hotspots." nih.govresearchgate.net Computational mapping techniques can identify these hotspots, which are energetically favorable regions for ligand binding. nih.govbu.edu By aligning the functional groups of "this compound" with these hotspots, researchers can predict its most stable binding orientation. researchgate.netbu.edu

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). dnu.dp.uaijcce.ac.ir This score estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govresearchgate.net For example, docking studies of benzofuran-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR) have shown binding scores ranging from -9.6 to -10.2 kcal/mol, indicating strong potential inhibition. nih.govnih.gov Similarly, studies on aniline derivatives as tyrosine kinase inhibitors have reported binding energies of -8.7 to -9.7 kcal/mol. dnu.dp.uaresearchgate.net These values serve as a crucial preliminary assessment of a compound's potential biological activity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.com

By running simulations for several nanoseconds, researchers can observe how "this compound" and its target protein adapt to each other. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD value suggests the ligand remains securely bound in the active site.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds identified in docking. Stable hydrogen bonds throughout the simulation confirm their importance in the binding interaction. nih.gov

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from initial docking studies. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide an early assessment of a molecule's likely behavior in the body, helping to identify potential liabilities before resource-intensive experimental studies are conducted. nih.govmdpi.com

Solubility: Aqueous solubility is critical for a drug's absorption. mdpi.com In silico models predict solubility using parameters like the logarithm of the solubility (LogS). Compounds with LogS values in the range of -2 to -4 are often considered to have good water solubility. mdpi.com

Permeability: A compound's ability to pass through biological membranes, such as the gastrointestinal tract and the blood-brain barrier, is essential for its distribution. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of permeability. An optimal LogP value, typically between 0 and 3, reflects a good balance between solubility and permeability, which is necessary for good oral bioavailability. mdpi.com Various computational models can predict these properties for "this compound," guiding its potential development as a therapeutic agent. mdpi.comjetir.org

Table 2: Predicted ADME Properties

| Parameter | Predicted Property | Importance in Drug Development |

| LogS | Aqueous Solubility | Affects absorption and formulation. mdpi.com |

| LogP | Lipophilicity / Hydrophobicity | Influences permeability, absorption, and distribution. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Crucial for drugs targeting the brain; undesirable for others. mdpi.com |

| GI Absorption | Absorption from the gastrointestinal tract. | A key factor for oral bioavailability. mdpi.com |

Metabolic Site Prediction

Computational modeling serves as a crucial tool in the early stages of drug discovery to forecast the metabolic fate of new chemical entities. Through in silico methods, it is possible to predict the sites on a molecule that are most susceptible to metabolic reactions, primarily those catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov This predictive insight is vital for identifying potentially reactive metabolites and for designing molecules with improved pharmacokinetic profiles. researchgate.net For the compound this compound, metabolic site prediction focuses on identifying the atoms or bonds that are most likely to undergo Phase I and Phase II metabolic transformations.

Phase I metabolism, predominantly mediated by CYP enzymes, introduces or exposes functional groups such as hydroxyl (-OH) or amine (-NH2) groups. mdpi.comnih.gov For a molecule like this compound, which contains both an aniline and a dihydrobenzofuran moiety, several sites are predicted to be metabolically active.

The aniline moiety is a well-known substrate for metabolic enzymes. acs.org Common metabolic pathways for anilines include hydroxylation of the aromatic ring, particularly at the para-position to the amino group, and N-oxidation of the amine. nih.govnih.gov The dihydrobenzofuran ring system can also be a target for metabolic enzymes, with potential for hydroxylation on the fused benzene (B151609) ring or on the dihydrofuran portion. nih.gov

In silico prediction tools utilize rule-based systems and machine learning models trained on extensive experimental data to estimate the likelihood of metabolism at different sites. nih.govnih.gov These tools analyze factors such as the reactivity of C-H bonds, the accessibility of the site to the enzyme's active center, and the electronic properties of the molecule. nih.gov The predictions generated by these computational models offer a theoretical landscape of the compound's metabolic profile.

Below is a table detailing the predicted sites of metabolism for this compound, the type of metabolic reaction likely to occur, and the key enzyme families, like cytochrome P450, that are often involved. mdpi.com

Table 1: Predicted Metabolic Sites and Reactions for this compound

| Predicted Site of Metabolism | Moiety | Type of Reaction | Probable Metabolite |

| Aniline Ring (ortho/para to -NH2) | Aniline | Aromatic Hydroxylation | Aminophenol derivative |

| Amino Group (-NH2) | Aniline | N-Oxidation | Phenylhydroxylamine derivative |

| Dihydrofuran Ring | Dihydrobenzofuran | Aliphatic Hydroxylation | Hydroxydihydrobenzofuran derivative |

| Benzene Ring of Benzofuran | Dihydrobenzofuran | Aromatic Hydroxylation | Phenolic derivative |

It is important to note that while computational predictions are highly valuable, they represent theoretical possibilities. Experimental validation using in vitro systems, such as human liver microsomes, followed by in vivo studies, is necessary to confirm these predicted metabolic pathways. researchgate.net

Pharmacokinetic and Metabolic Research Preclinical and in Vitro Focus

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. These studies typically involve incubating the test compound with liver microsomes or hepatocytes from various preclinical species (such as rats, mice, dogs, or monkeys). Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Hepatocytes, being whole liver cells, provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism.

The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it may have a longer duration of action in the body. Conversely, a compound with low metabolic stability is rapidly metabolized.

Identification and Characterization of Major Metabolites in Preclinical Systems (Excluding Human Data)

Identifying the metabolic pathways of a new chemical entity is a critical step in preclinical development. These studies aim to identify the chemical structures of the major metabolites formed in in vitro and in vivo preclinical systems. In vitro, this is often done by analyzing the samples from metabolic stability assays using high-resolution mass spectrometry to detect and identify metabolite structures. In vivo, samples such as plasma, urine, and feces from preclinical species dosed with the compound are analyzed.

Understanding the metabolic fate of a compound helps in identifying potentially active or toxic metabolites. Common metabolic transformations include oxidation, hydroxylation, demethylation, and glucuronidation. The identification of major metabolites in preclinical species is important for designing appropriate toxicology studies.

Enzyme Kinetics of Metabolism (e.g., Cytochrome P450 Inhibition/Induction)

Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Therefore, it is essential to evaluate the potential of a new compound to inhibit or induce these enzymes.

CYP450 Inhibition: These studies assess whether the compound can inhibit the activity of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions when the compound is co-administered with other drugs that are substrates for the same enzyme. The half-maximal inhibitory concentration (IC50) is determined to quantify the inhibitory potency.

CYP450 Induction: These studies investigate whether the compound can increase the expression of CYP enzymes. CYP induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy. These assays are typically conducted in cultured hepatocytes.

In Vitro Permeability and Transport Studies (e.g., Caco-2 Cell Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine.

In a Caco-2 permeability assay, the test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer. The rate of appearance of the compound on the opposite side is measured. This allows for the determination of the apparent permeability coefficient (Papp), which is an indicator of the compound's potential for oral absorption. These studies can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.

Plasma Protein Binding Studies in Preclinical Species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental for the separation and quantification of 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of moderately polar compounds like anilines and their derivatives. rsc.orgsielc.com A C18 or C8 stationary phase is typically effective for separating the target analyte from non-polar and some polar impurities. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer), often with an acid modifier like formic or phosphoric acid to ensure good peak shape for the basic aniline (B41778) moiety. rsc.orgsielc.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the aniline or benzofuran (B130515) chromophore absorbs strongly. rsc.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear increase to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the preferred method. cmro.in The technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. cmro.in Electrospray ionization (ESI) in positive ion mode is typically effective for protonating the basic aniline nitrogen, forming the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions that are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and low detection limits. researchgate.netnih.govresearchgate.net

Spectroscopic Methods for Structural Characterization in Research (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The spectrum would show characteristic signals for the protons on the dihydrofuran ring, typically as two triplets around 3.2-3.5 ppm (for the -CH₂-CH₂-O- protons) and 4.5-4.8 ppm (for the O-CH₂-CH₂- protons), respectively. researchgate.net The aromatic protons on both the benzofuran and aniline rings would appear in the downfield region (approximately 6.5-7.5 ppm). nih.govmdpi.com The amine (-NH₂) protons would likely present as a broad singlet.

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aliphatic carbons of the dihydrofuran ring (typically 25-35 ppm and 70-75 ppm) and the aromatic carbons (110-160 ppm). mdpi.commdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Dihydrofuran -CH₂- | ~3.2 (t) | ~30 |

| Dihydrofuran -OCH₂- | ~4.6 (t) | ~72 |

| Aniline -NH₂ | ~3.7 (br s) | - |

| Aromatic C-H | 6.6 - 7.4 (m) | 110 - 130 |

| Aromatic C-N | - | ~147 |

| Aromatic C-O | - | ~160 |

| Aromatic Quaternary C | - | 125 - 145 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₃NO), the exact mass of the molecular ion [M]⁺ would be approximately 211.0997 g/mol . Under electron ionization (EI), fragmentation would likely involve cleavage of the dihydrofuran ring. nist.govnist.gov In ESI-MS, the protonated molecule [M+H]⁺ at m/z 212.1 would be the prominent ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. chemicalbook.com Key absorption bands would include N-H stretching vibrations for the primary amine (typically a doublet around 3350-3450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching for the aromatic rings (around 1500-1600 cm⁻¹), and the characteristic asymmetric C-O-C stretching of the dihydrofuran ether linkage (around 1250 cm⁻¹). ajol.infonist.gov

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show strong absorption bands in the UV region, characteristic of the aniline and benzofuran chromophores. researchgate.net Aniline typically exhibits two absorption bands around 230 nm and 280 nm. researchgate.net The benzofuran system also absorbs in this region, and the conjugation between the two ring systems would likely result in distinct absorption maxima (λmax). researchgate.net

Development and Validation of Bioanalytical Methods for Preclinical Sample Analysis

For preclinical studies, robust bioanalytical methods are required to quantify this compound in biological matrices like plasma or urine. nih.gov The development and validation of these methods must adhere to stringent guidelines from regulatory agencies like the FDA and EMA. europa.euich.org

The process typically involves:

Method Development: An LC-MS/MS method is developed, optimizing sample extraction, chromatographic separation, and mass spectrometric detection. nih.govnih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.

Full Validation: A full validation study is conducted to demonstrate the method's reliability. ich.orgnih.gov This involves assessing several key parameters.

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity and Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy and Precision | Closeness of determined values to the true value (accuracy) and the degree of scatter between measurements (precision). | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Stability | Chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration within ±15% of the initial value. |

Impurity Profiling and Quality Control for Research-Grade Materials

Ensuring the purity of research-grade this compound is critical for the reliability and reproducibility of experimental results. nih.gov Impurity profiling involves the identification and quantification of any unwanted chemicals present in the material. jocpr.comrroij.com

Potential impurities can originate from various sources:

Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route. veeprho.com

Degradation Products: Impurities formed by the degradation of the final compound during storage or handling (e.g., oxidation products). nih.gov

A combination of analytical techniques is used for quality control. HPLC with UV detection is often used for routine purity checks and quantification of known impurities. bohrium.com For comprehensive profiling and identification of unknown impurities, LC-MS is invaluable. nih.gov By analyzing the mass-to-charge ratio and fragmentation patterns, the structures of minor components can often be elucidated. The goal is to ensure that the material meets predefined specifications and that the levels of any impurities are below thresholds that could impact experimental outcomes. jocpr.com

Challenges, Future Directions, and Translational Research Perspectives

Current Limitations in the Academic Research of 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Despite the promising biological activities associated with the broader benzofuran (B130515) class of compounds, dedicated academic research on this compound itself is somewhat circumscribed. A key limitation is the relative scarcity of studies focusing specifically on this molecule. Much of the existing literature investigates either the benzofuran or aniline (B41778) scaffolds separately, or derivatives with different substitution patterns. This leaves a knowledge gap regarding the unique contributions of the combined dihydrobenzofuran-aniline structure to its biological effects.

Furthermore, there is a notable lack of comprehensive in vivo studies and clinical trials for this compound and its close analogs. While various benzofuran derivatives have demonstrated activities such as antitumor and antimicrobial effects in vitro, the translation of these findings into animal models and eventually human subjects is a significant bottleneck. The absence of robust pharmacokinetic and toxicological data for this compound hinders its progression as a potential therapeutic agent. Challenges in synthesizing a diverse library of derivatives for extensive structure-activity relationship (SAR) studies also contribute to the current limitations.

Opportunities for Further Structural Optimization and Lead Development

The inherent structure of this compound offers numerous avenues for structural optimization to enhance its potency, selectivity, and pharmacokinetic profile. The dihydrobenzofuran core, for instance, can be modified by introducing various substituents on the aromatic ring or the dihydrofuran ring. Such modifications can influence the compound's binding affinity to biological targets and its metabolic stability.

The aniline moiety also presents a key site for chemical elaboration. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to modulate the compound's physicochemical properties and biological activity. For example, the synthesis of amide or sulfonamide derivatives could lead to compounds with improved target engagement. Structure-activity relationship studies on related benzofuran derivatives have shown that the nature and position of substituents can significantly impact their anticancer and neuroprotective activities, suggesting that similar strategies could be successfully applied to this scaffold. The development of synthetic methodologies that allow for the efficient and stereoselective functionalization of the dihydrobenzofuran ring would be particularly valuable for creating a library of diverse analogs for lead optimization.

Emerging Therapeutic Areas and Unexplored Biological Pathways

While the primary focus for many benzofuran derivatives has been on anticancer and antimicrobial applications, the this compound scaffold holds promise in other emerging therapeutic areas. Given the neuroprotective effects observed with some dihydrobenzofuran derivatives, exploring its potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease is a logical next step. Certain analogs have shown potential as neurotropic agents, suggesting that this scaffold could be tailored to modulate neuronal function.

Furthermore, the anti-inflammatory properties of some benzofurans open up possibilities for treating inflammatory disorders. The investigation of its effects on key inflammatory pathways could reveal novel mechanisms of action. There is also growing interest in the antiviral and cardioprotective potential of heterocyclic compounds. Screening this compound and its derivatives against a panel of viruses and in models of cardiovascular disease could uncover previously unexplored biological activities. The cannabinoid receptor 2 (CB2) has also emerged as a target for dihydrobenzofuran derivatives in the context of neuropathic pain, indicating another potential therapeutic avenue.